
Z-VAD(OMe)-FMK,Z-VAD(OMe)-FMK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone is a synthetic compound known for its role as a broad-spectrum caspase inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is widely used in scientific research to study apoptosis and related cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The key steps include:
- Protection of the amino group of valine with a benzyloxycarbonyl (Z) group.
- Coupling of protected valine with alanine and aspartic acid (OMe) using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
- Introduction of the fluoromethylketone group at the aspartic acid residue.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the fluoromethylketone group.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethylketone group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation products include benzyloxycarbonyl derivatives.
- Reduction products include alcohols or amines.
- Substitution products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone is extensively used in scientific research, particularly in the fields of:
Chemistry: As a tool to study peptide synthesis and modification.
Biology: To investigate the mechanisms of apoptosis and cell signaling pathways.
Medicine: In the development of therapeutic agents targeting caspases for the treatment of diseases like cancer and neurodegenerative disorders.
Industry: In the production of research reagents and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by irreversibly binding to the active site of caspases, inhibiting their protease activity. This inhibition prevents the cleavage of key substrates involved in apoptosis, thereby blocking the apoptotic process. The molecular targets include caspase-3, caspase-7, and caspase-9, which are crucial for the execution phase of apoptosis.
Comparación Con Compuestos Similares
- Benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone
- Acetyl-Tyr-Val-Ala-Asp-chloromethylketone
Comparison:
- Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone is unique due to its broad-spectrum inhibition of multiple caspases, making it a versatile tool in apoptosis research.
- Other similar compounds may have more specific targets or different inhibitory mechanisms, providing researchers with options depending on their experimental needs.
This comprehensive overview highlights the significance of Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone in scientific research and its potential applications across various fields
Propiedades
Fórmula molecular |
C22H30FN3O7 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
methyl (3S)-5-fluoro-3-[[(2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate |
InChI |
InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16+,19+/m1/s1 |
Clave InChI |
MIFGOLAMNLSLGH-ALKREAHSSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)

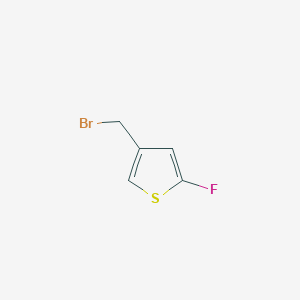
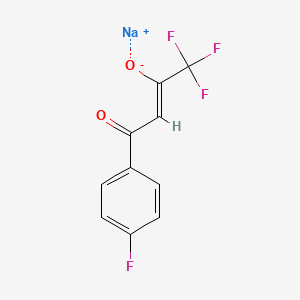

![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)
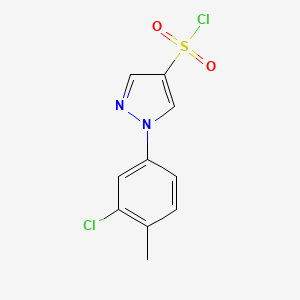
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
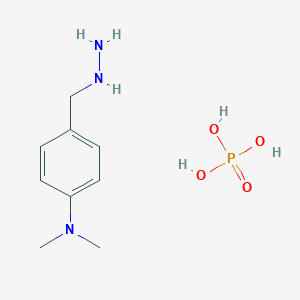
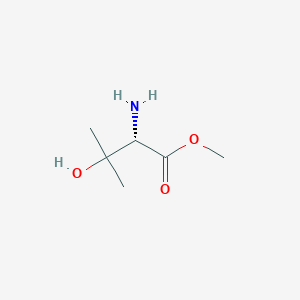
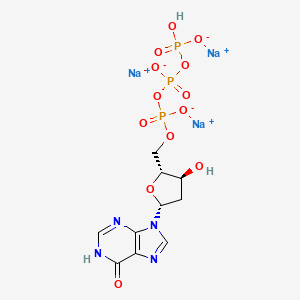
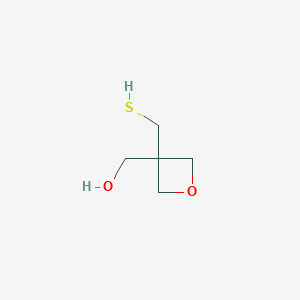
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
